Cas no 99967-80-3 (Methyl 4-amino-2-phenylthiazole-5-carboxylate)

Methyl 4-amino-2-phenylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an amino group at the 4-position and a phenyl ring at the 2-position, along with a methyl ester moiety at the 5-position. This structure imparts versatility as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The amino and ester functional groups offer reactive sites for further derivatization, enabling the construction of complex molecular frameworks. Its well-defined crystalline form ensures consistent purity and stability, making it suitable for research and industrial applications requiring precise chemical transformations. The compound’s synthetic utility is underscored by its compatibility with a range of coupling and condensation reactions.
Methyl 4-amino-2-phenylthiazole-5-carboxylate structure
99967-80-3 structure
Product Name:Methyl 4-amino-2-phenylthiazole-5-carboxylate
CAS No:99967-80-3
MF:C11H10N2O2S
MW:234.274301052094
MDL:MFCD31617898
CID:2130256
Update Time:2025-10-31

Methyl 4-amino-2-phenylthiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-AMINO-2-PHENYL-THIAZOLE-5-CARBOXYLIC ACID METHYL ESTER
    • methyl 4-amino-2-phenylthiazole-5-carboxylate
    • 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl
    • 2-Phenyl-4-aminothiazole-5-carboxylic acid methyl ester
    • Methyl 4-amino-2-phenylthiazole-5-carboxylate
    • MDL: MFCD31617898
    • Inchi: 1S/C11H10N2O2S/c1-15-11(14)8-9(12)13-10(16-8)7-5-3-2-4-6-7/h2-6H,12H2,1H3
    • InChI Key: LFMBGUXTCMPIQO-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=C(N)N=C1C1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 256
  • Topological Polar Surface Area: 93.4

Methyl 4-amino-2-phenylthiazole-5-carboxylate Pricemore >>

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Additional information on Methyl 4-amino-2-phenylthiazole-5-carboxylate

Methyl 4-amino-2-phenylthiazole-5-carboxylate (CAS No. 99967-80-3): A Key Intermediate in Modern Pharmaceutical Research

Methyl 4-amino-2-phenylthiazole-5-carboxylate (CAS No. 99967-80-3) is a versatile chemical compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential applications. This compound, characterized by its thiazole core and amino functional group, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring a phenyl ring and a carboxylate moiety, makes it an attractive candidate for further derivatization and exploration in drug discovery programs.

The thiazole scaffold is a well-known pharmacophore in medicinal chemistry, with numerous thiazole derivatives exhibiting antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of the amino group in Methyl 4-amino-2-phenylthiazole-5-carboxylate enhances its reactivity, allowing for further functionalization through various chemical reactions such as coupling, condensation, and hydrogenation. This flexibility has made it a valuable building block in the synthesis of more complex molecules.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Among these, cancer remains a major global health challenge. The thiazole derivatives have shown promising results in preclinical studies as potential inhibitors of key enzymes involved in cancer cell proliferation and survival. For instance, studies have demonstrated that certain thiazole-based compounds can inhibit tyrosine kinases, which are critical for signal transduction pathways that drive tumor growth.

The carboxylate group in Methyl 4-amino-2-phenylthiazole-5-carboxylate also plays a significant role in its pharmacological activity. Carboxylate-containing compounds are known to exhibit favorable pharmacokinetic properties, including improved solubility and bioavailability. This feature is particularly important for the development of oral formulations, which are often preferred due to their ease of administration and cost-effectiveness.

Moreover, the phenyl ring attached to the thiazole core contributes to the compound's hydrophobicity, which can influence its binding affinity to biological targets. This hydrophobic interaction is crucial for achieving high specificity and efficacy in drug design. Researchers have leveraged this property to develop molecules that can tightly bind to protein targets involved in disease pathways.

Recent advancements in computational chemistry and molecular modeling have further enhanced the utility of Methyl 4-amino-2-phenylthiazole-5-carboxylate as a lead compound. These techniques allow scientists to predict the binding modes of the compound with potential drug targets with high accuracy. By integrating experimental data with computational methods, researchers can optimize the structure of thiazole derivatives to improve their potency and selectivity.

The synthesis of Methyl 4-amino-2-phenylthiazole-5-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the condensation of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent functionalization steps introduce the amino and carboxylate groups at specific positions on the ring. The use of high-purity starting materials and carefully optimized reaction parameters is essential to ensure high yields and minimal byproduct formation.

In addition to its pharmaceutical applications, Methyl 4-amino-2-phenylthiazole-5-carboxylate has shown potential in other areas of research, such as materials science and agrochemicals. Its unique structural features make it a suitable candidate for developing novel materials with specific electronic or optical properties. Furthermore, derivatives of this compound have been explored as intermediates in the synthesis of pesticides and herbicides, contributing to agricultural productivity.

The growing interest in green chemistry has also influenced the synthesis of Methyl 4-amino-2-phenylthiazole-5-carboxylate. Researchers are increasingly adopting sustainable practices such as catalytic processes and solvent-free reactions to minimize environmental impact. These approaches not only reduce waste but also improve efficiency, making the production process more economically viable.

In conclusion, Methyl 4-amino-2-phenylthiazole-5-carboxylate (CAS No. 99967-80-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing biologically active molecules targeting various diseases. The ongoing research into thiazole derivatives continues to uncover new applications and therapeutic opportunities, underscoring the importance of this compound in modern drug discovery efforts.

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